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Compound of Interest

Compound Name: DB008

Cat. No.: B10855475

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DB008, a potent and
selective covalent chemical probe for Poly(ADP-ribose) Polymerase 16 (PARP16). This
document details its mechanism of action, selectivity, and application in cellular and
biochemical assays, offering researchers a valuable tool to investigate the biological functions
of PARP16.

Core Concepts

DBO008 is a structure-guided designed inhibitor of PARP16, notable for its covalent mechanism
of action and integrated "clickable" alkyne handle.[1][2] This design allows for robust and
specific labeling of PARP16 in complex biological systems, facilitating detailed studies of its
engagement and enzymatic activity.

The key features of DB008 include:

o Covalent Inhibition: DB008 contains an acrylamide electrophile that irreversibly binds to a
non-conserved cysteine residue (Cys169) within the NAD+ binding pocket of PARP16.[1][3]
This covalent targeting strategy imparts high selectivity for PARP16 over other PARP family
members.

¢ Click Chemistry Functionality: A strategically placed ethynyl group serves as a "clickable”
handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.[1][2] This
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enables the attachment of reporter tags, such as fluorophores or biotin, for visualization and
enrichment of DB008-bound PARP16.

o Cell Permeability: DB008 is a membrane-permeable molecule, allowing for the investigation
of PARP16 activity within intact cells.[4]

Data Presentation

iochemical | Selectivity of DROOS

Target IC50 (nM) Inhibition Mode Notes

Covalently modifies

PARP16 275 Irreversible (Covalent)
Cys169.[1][5]

~50-fold less potent
inhibition compared to
PARP1 925 Reversible a precursor compound

without the ethynyl
group.[6]

One of the more
. prominent off-targets,
PARP2 139 Reversible o
but inhibition is

reversible.[6]

Table 1: Summary of the in vitro biochemical potency and selectivity of DB008 against various
PARP family members. The data highlights the covalent and selective nature of DB008 for
PARP16.

Experimental Protocols
In-Gel Fluorescence Labeling of PARP16 with DB008

This protocol describes the labeling of PARP16 in cell lysates using DB008 and subsequent
visualization by in-gel fluorescence.

Materials:
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o Cells expressing the protein of interest (e.g., HEK293T cells transfected with Myc-tagged
PARP16).

» DBO008 stock solution (in DMSO).
 Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
o Fluorescent azide reporter (e.g., TAMRA-azide or other fluorescent dye azides).[7]
o Copper(ll) sulfate (CuSO4) solution.
o Tris(2-carboxyethyl)phosphine (TCEP) solution.
e Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyllamine (TBTA) solution.
o SDS-PAGE gels and running buffer.
o Fluorescence gel scanner.
Procedure:
e Cell Treatment and Lysis:
o Treat cells with the desired concentration of DB008 for a specified time (e.g., 2 hours).
o Wash the cells with cold PBS and lyse them in Lysis Buffer on ice.
o Clarify the lysate by centrifugation and collect the supernatant.

o Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC) Reaction:

[¢]

To the cell lysate, add the fluorescent azide reporter (final concentration ~20 uM).

[e]

Add TCEP (final concentration ~1 mM).

[e]

Add TBTA (final concentration ~100 pM).

o

Initiate the click reaction by adding CuSO4 (final concentration ~1 mM).
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o Incubate the reaction for 1 hour at room temperature, protected from light.

o SDS-PAGE and In-Gel Fluorescence Imaging:
o Add SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.
o Separate the proteins on an SDS-PAGE gel.

o Visualize the fluorescently labeled PARP16 using a fluorescence gel scanner with
appropriate excitation and emission wavelengths for the chosen fluorophore.

In-Cell Competition Labeling Assay

This assay is used to evaluate the ability of other putative PARP16 inhibitors to compete with
DBO008 for binding to PARP16 in cells.

Materials:

Cells expressing PARP16.

DBO008 stock solution.

Test inhibitor stock solution(s).

Reagents for in-gel fluorescence labeling (as described in Protocol 1).
Procedure:
e Inhibitor Pre-treatment:

o Treat cells with varying concentrations of the test inhibitor for a specified pre-incubation
time (e.g., 40 minutes).

« DBO008 Labeling:

o Add DBO008 to the cells at a fixed concentration (e.g., a concentration that gives a robust
signal in the absence of a competitor) and incubate for a shorter period (e.g., 20 minutes).

e Lysis and CuUAAC Reaction:

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b10855475?utm_src=pdf-body
https://www.benchchem.com/product/b10855475?utm_src=pdf-body
https://www.benchchem.com/product/b10855475?utm_src=pdf-body
https://www.benchchem.com/product/b10855475?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Lyse the cells and perform the CUAAC reaction with a fluorescent azide as described in
Protocol 1.

e Analysis:

o Analyze the samples by in-gel fluorescence. A decrease in the fluorescence signal of the
DBO008-labeled PARP16 band in the presence of the test inhibitor indicates successful
competition and suggests that the test compound engages PARP16 in cells.

PARP Activity Assay (Adapted for PARP16)

This fluorometric assay measures PARP activity by quantifying the consumption of NAD+.
Materials:

o Recombinant PARP16 enzyme.

» DBO008 or other test inhibitors.

* PARP Assay Buffer.

e [B-Nicotinamide adenine dinucleotide (B-NAD).

o Activated DNA (for PARP1/2 as a control, may not be necessary for PARP16).
» Nicotinamidase.

e Developer reagent that produces a fluorescent product from nicotinamide.[8]
o 96-well black microplate.

o Fluorescence plate reader.

Procedure:

e Reaction Setup:

o In a 96-well plate, add PARP Assay Buffer.
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[e]

Add the test inhibitor (DB008) at various concentrations.

(¢]

Add the recombinant PARP16 enzyme.

[¢]

If applicable, add activated DNA.

[¢]

Incubate for a short period to allow inhibitor binding.

« Initiate PARP Reaction:
o Add B-NAD to initiate the enzymatic reaction.
o Incubate at 37°C for a defined period (e.g., 30 minutes).
e Develop Fluorescent Signal:
o Add Nicotinamidase to convert the nicotinamide produced by the PARP reaction.

o Add the developer reagent and incubate at room temperature, protected from light, to
generate a fluorescent product.

¢ Measurement:

o Measure the fluorescence intensity using a plate reader with appropriate excitation and
emission wavelengths. A decrease in fluorescence in the presence of an inhibitor indicates
reduced PARP16 activity.

Mandatory Visualizations
PARP16 Signaling in the Unfolded Protein Response
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Caption: PARP16 activation in the Unfolded Protein Response.

Experimental Workflow for In-Cell Competition Labeling
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Caption: Workflow for assessing PARP16 target engagement in cells.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b10855475?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing
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Caption: Chemoproteomic workflow for DB008 target profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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